molecular formula C12H21NO6 B112819 Boc-Glu(OMe)-OMe CAS No. 59279-60-6

Boc-Glu(OMe)-OMe

Cat. No. B112819
CAS RN: 59279-60-6
M. Wt: 275.3 g/mol
InChI Key: QNSPKWUAZQIIGZ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Glu(OMe)-OMe, also known as N-Boc-L-glutamic acid 5-methyl ester , is a chemical compound used in laboratory settings and the manufacture of other chemical compounds . Its molecular formula is C17H22N2O8 and it has a molecular weight of 382.3700 g/mol .

Scientific Research Applications

1. Role in Peptide Synthesis and Modification

Boc-Glu(OMe)-OMe, as a part of peptide synthesis, demonstrates its utility in the creation and modification of peptides. This is evident in the synthesis of various peptides, including those containing a glutaric acid fragment as a linker for binding to biologically active molecules or nanoparticles, indicating its role in facilitating complex peptide structures and functional modifications (Demin, Vakhrushev, Tumashov, & Krasnov, 2019).

2. Involvement in Enzymatic Processes

Boc-Glu(OMe)-OMe plays a role in enzymatic processes, particularly in the context of vitamin K-dependent carboxylases. Studies have demonstrated the compound's participation as a competitive inhibitor in these enzymatic pathways, shedding light on its potential influence on biochemical reactions involving vitamin K (Larue, Gharbi-Benarous, Acher, Azerad, & Girault, 2009).

3. In Protease Activity

Research indicates the potential role of Boc-Glu(OMe)-OMe in protease activity. Specifically, its interaction with zinc ions in the context of the active sites of proteases has been studied, which could be crucial for understanding the molecular mechanisms of protease functions and the design of protease inhibitors (Yamamura, Nakamura, Nakajima, Sasaki, Ushiyama, Ueki, & Hirota, 1998).

4. Application in Tissue Engineering

There's evidence of its use in tissue engineering. For example, Boc-Glu(OMe)-OMe derivatives have been studied for their impact on transglutaminase activity, which is crucial in tissue engineering applications, including wound healing and biomaterials functionalization (Zeugolis, Panengad, Yew, Sheppard, Phan, & Raghunath, 2009).

5. In Pharmaceutical Research

In the realm of pharmaceutical research, Boc-Glu(OMe)-OMe has been used in the synthesis of peptides with potential pharmacological applications. For instance, its use in the synthesis of peptides related to the prosegment of mouse submaxillary gland renin precursor indicates its relevance in developing renin inhibitors, a critical area in hypertension treatment (Evin, Devin, Castro, Ménard, & Corvol, 1984).

Safety and Hazards

Boc-Glu(OMe)-OMe is classified as having acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet . In case of inhalation, it’s advised to move the person into fresh air .

properties

IUPAC Name

dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(15)18-5)6-7-9(14)17-4/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSPKWUAZQIIGZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370416
Record name Dimethyl N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Glu(OMe)-OMe

CAS RN

59279-60-6
Record name 1,5-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59279-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Glu(OMe)-OMe
Reactant of Route 2
Reactant of Route 2
Boc-Glu(OMe)-OMe
Reactant of Route 3
Reactant of Route 3
Boc-Glu(OMe)-OMe
Reactant of Route 4
Reactant of Route 4
Boc-Glu(OMe)-OMe
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Boc-Glu(OMe)-OMe
Reactant of Route 6
Reactant of Route 6
Boc-Glu(OMe)-OMe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.